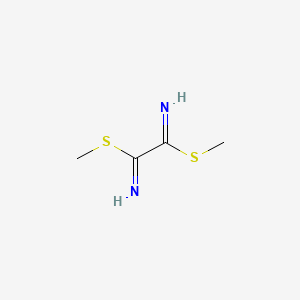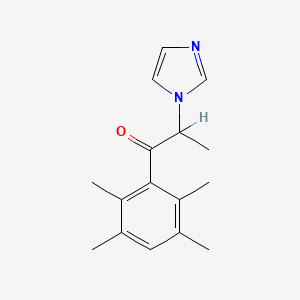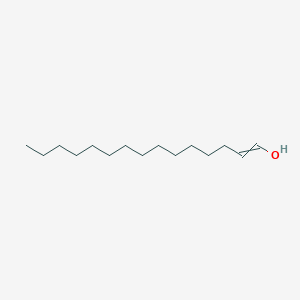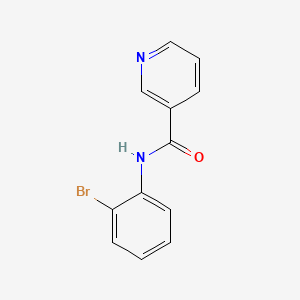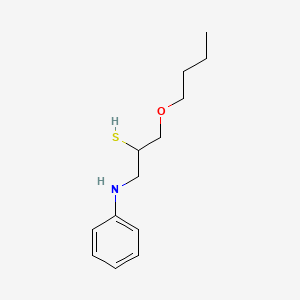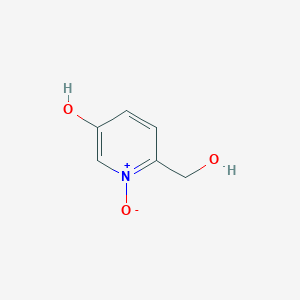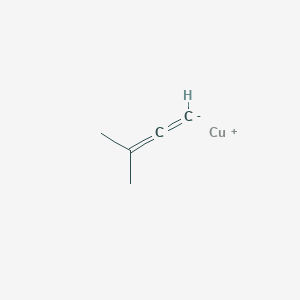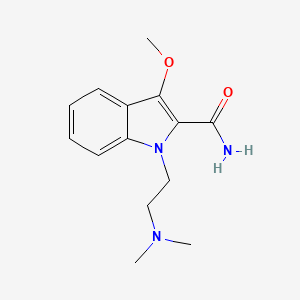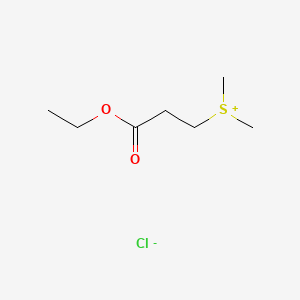
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride is an organosulfur compound with the molecular formula C7H15O2SCl It is a sulfonium salt, characterized by the presence of a sulfonium ion (R3S+) where R represents organic substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride typically involves the reaction of dimethyl sulfide with an appropriate alkylating agent, such as 3-ethoxy-3-oxopropyl chloride. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired sulfonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride can undergo various types of chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of new sulfonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, thiolates, or amines can participate in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfonium salts.
Aplicaciones Científicas De Investigación
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides which are intermediates in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride involves its interaction with nucleophiles and electrophiles. The sulfonium ion is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsulfonium chloride: Another sulfonium salt with similar reactivity but different substituents.
Dimethylsulfonium methylide: A related compound used in the formation of ylides.
Ethylsulfonium chloride: A simpler sulfonium salt with ethyl substituents.
Uniqueness
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride is unique due to the presence of the 3-ethoxy-3-oxopropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
75819-66-8 |
|---|---|
Fórmula molecular |
C7H15ClO2S |
Peso molecular |
198.71 g/mol |
Nombre IUPAC |
(3-ethoxy-3-oxopropyl)-dimethylsulfanium;chloride |
InChI |
InChI=1S/C7H15O2S.ClH/c1-4-9-7(8)5-6-10(2)3;/h4-6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
DEBCJSNPNLBWBM-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)CC[S+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)

